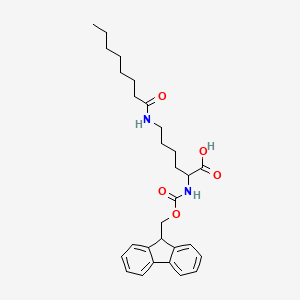![molecular formula C14H8ClF6N3O2 B12512784 {[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)
{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the chloro and trifluoromethyl groups. The final step involves the formation of the ester linkage with 3-(trifluoromethyl)benzoic acid. Common reagents used in these reactions include halide salts, organic solvents, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of advanced techniques such as vacuum drying and crystallization can enhance the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of {[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sodium Picosulfate: A related compound used as a laxative.
Methyl Benzoate: Known for its use as a fragrance and flavoring agent
Uniqueness
{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H8ClF6N3O2 |
|---|---|
Molecular Weight |
399.67 g/mol |
IUPAC Name |
[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C14H8ClF6N3O2/c1-24-11(15)9(10(23-24)14(19,20)21)6-22-26-12(25)7-3-2-4-8(5-7)13(16,17)18/h2-6H,1H3 |
InChI Key |
FDBAVVCBTMYEBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)
![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)

![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
![2-((4-Carbamoylphenyl)amino)-2-oxoethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12512788.png)
